molecular formula C25H28ClN3O6S B11633788 4-({2-(3-chlorophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({2-(3-chlorophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11633788
M. Wt: 534.0 g/mol
InChI Key: RILWBECIBWNCFC-XTQSDGFTSA-N
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Description

4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a morpholine moiety, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Addition of the Morpholine Moiety: This can be done through a Mannich reaction, where morpholine is introduced in the presence of formaldehyde.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. For example, it may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups and structural features

Properties

Molecular Formula

C25H28ClN3O6S

Molecular Weight

534.0 g/mol

IUPAC Name

4-[(E)-[2-(3-chlorophenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H28ClN3O6S/c1-27(2)36(33,34)20-8-6-17(7-9-20)23(30)21-22(18-4-3-5-19(26)16-18)29(25(32)24(21)31)11-10-28-12-14-35-15-13-28/h3-9,16,22,30H,10-15H2,1-2H3/b23-21+

InChI Key

RILWBECIBWNCFC-XTQSDGFTSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Cl)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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